Colladonin angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

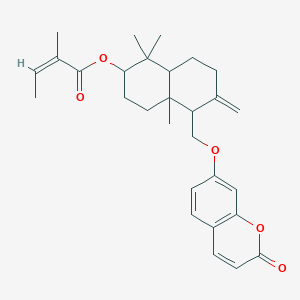

Molecular Formula |

C29H36O5 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

[1,1,4a-trimethyl-6-methylidene-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H36O5/c1-7-18(2)27(31)34-25-14-15-29(6)22(19(3)8-12-24(29)28(25,4)5)17-32-21-11-9-20-10-13-26(30)33-23(20)16-21/h7,9-11,13,16,22,24-25H,3,8,12,14-15,17H2,1-2,4-6H3/b18-7- |

InChI Key |

RXCOPEUPNGTASP-WSVATBPTSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C(C1(C)C)CCC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Colladonin Angelate: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colladonin, a naturally occurring sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of Colladonin and its putative derivative, Colladonin angelate. While specific data for this compound is not extensively available in current literature, this document extrapolates its likely chemical structure, physicochemical properties, and biological activities based on the known characteristics of Colladonin and other sesquiterpene angelates. This guide also details relevant experimental protocols and explores the potential signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

While "this compound" is not a widely documented compound, its structure can be inferred from its constituent parts: Colladonin and the angelate group. Colladonin is a sesquiterpene coumarin with a defined chemical structure. The angelate group is the ester derived from angelic acid, a monocarboxylic unsaturated organic acid. Therefore, this compound is presumed to be an ester derivative of Colladonin.

1.1. Chemical Structure of Colladonin

-

IUPAC Name: 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one[1][2]

-

Molecular Formula: C₂₄H₃₀O₄[1]

-

Molecular Weight: 382.5 g/mol [1]

-

Canonical SMILES: C=C1CC[C@@H]2C(C)(C)C(O)CCC2(C)C1COC3=CC4=C(C=C3)C=CC(=O)O4[2]

-

InChI Key: FCWYNTDTQPCVPG-SMVUYSJCSA-N[2]

1.2. The Angelate Moiety

The angelate group is an ester of angelic acid, with the chemical formula C₅H₇O₂⁻. It is commonly found in various natural products and is known to contribute to their biological activity.

1.3. Proposed Structure of this compound

Based on the structures of Colladonin and the angelate group, the most probable structure of this compound involves the esterification of the hydroxyl group on the sesquiterpene moiety of Colladonin with angelic acid.

1.4. Physicochemical Properties

Specific physicochemical data for this compound are not available. However, based on the properties of Colladonin and other sesquiterpene angelates, the following can be inferred:

| Property | Colladonin | Inferred for this compound |

| Molecular Formula | C₂₄H₃₀O₄[1] | C₂₉H₃₆O₅ |

| Molecular Weight | 382.5 g/mol [1] | ~464.6 g/mol |

| XLogP3 | 4.9[1] | Likely higher than Colladonin due to the addition of the lipophilic angelate group. |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO. | Similar to Colladonin, likely soluble in organic solvents. |

| Appearance | Likely a white to off-white solid. | Similar to Colladonin. |

Biological Activities and Potential Therapeutic Applications

Colladonin and other sesquiterpene derivatives have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent.

2.1. Cytotoxic Activity of Colladonin

Colladonin has shown significant cytotoxic activity against several human cancer cell lines. The table below summarizes the reported IC₅₀ values.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 15.1 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 13.3 | [1] |

| KM12 | Colon Adenocarcinoma | 2.5 | [1] |

| COLO 205 | Colorectal Adenocarcinoma | 19 | [1] |

2.2. Biological Role of the Angelate Moiety

The presence of an angelate group in sesquiterpenes is often associated with enhanced biological activity, including cytotoxic, anti-inflammatory, and antimicrobial effects. It is hypothesized that the angelate moiety in this compound could modulate the biological profile of the parent compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Colladonin and its derivatives.

3.1. Isolation of Sesquiterpene Coumarins from Ferula Species

The following is a general protocol for the isolation of sesquiterpene coumarins, which can be adapted for the isolation of Colladonin and its derivatives.

Caption: General workflow for the isolation of sesquiterpene coumarins.

3.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Caption: Workflow for a typical MTT cytotoxicity assay.

Signaling Pathways

Sesquiterpenes and their derivatives are known to modulate various signaling pathways involved in cancer cell proliferation, survival, and inflammation. The primary pathways implicated include NF-κB, MAPK, and STAT3.

4.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival. Aberrant NF-κB activation is a hallmark of many cancers.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

Caption: The core cascade of the MAPK/ERK signaling pathway.

4.3. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many human cancers.

Caption: Overview of the JAK-STAT3 signaling pathway.

Conclusion and Future Directions

Colladonin, a sesquiterpene coumarin from the Ferula genus, exhibits promising cytotoxic activities against various cancer cell lines. While its derivative, this compound, has not been extensively studied, its chemical structure and biological potential can be inferred from its parent compound and the known bioactivity of the angelate moiety. Further research is warranted to isolate or synthesize this compound, characterize its physicochemical properties, and evaluate its biological activities in detail. Elucidating its precise mechanism of action and its effects on key signaling pathways such as NF-κB, MAPK, and STAT3 will be crucial for its potential development as a novel therapeutic agent. This technical guide provides a foundational resource to stimulate and guide future investigations in this promising area of natural product research.

References

An In-depth Technical Guide on the Core Properties of Colladonin Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, potential synthesis, and biological context of Colladonin angelate, a derivative of the naturally occurring sesquiterpene coumarin, Colladonin. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Profile: Colladonin and this compound

Colladonin is a sesquiterpene coumarin that has been isolated from various plants of the Ferula genus. "this compound" is understood to be an ester derivative of Colladonin, formed through the esterification of Colladonin's hydroxyl group with angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid found in several plants of the Apiaceae family.[1] The formation of an ester from an alcohol (Colladonin) and a carboxylic acid (angelic acid) involves the elimination of one molecule of water.

The table below summarizes the key molecular data for both Colladonin and its angelate derivative.

| Property | Colladonin | This compound (Deduced) |

| Molecular Formula | C₂₄H₃₀O₄[2] | C₂₉H₃₆O₅ |

| Molecular Weight | 382.50 g/mol [2] | 464.61 g/mol |

| Parent Compound | Sesquiterpene Coumarin | Ester of Colladonin and Angelic Acid |

| IUPAC Name | 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one[2] | 7-[[(4aS)-6-(angeloyloxy)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one (Predicted) |

Experimental Protocols

Extraction and Isolation of Sesquiterpene Coumarins from Ferula Species

The following is a general protocol for the extraction and isolation of sesquiterpene coumarins, such as Colladonin, from plant material. This method is based on procedures reported in the literature for the isolation of similar compounds.[3]

Methodology:

-

Plant Material Preparation: The roots of the Ferula species are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure sesquiterpene coumarins.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of a Colladonin Derivative: 14-Hydroxy-Colladonin

Key Synthetic Steps:

-

Formation of the Decalin Core: The synthesis often begins with the construction of the trans-decalin ring system, which forms the core of the sesquiterpene moiety.

-

Introduction of Functional Groups: Key functional groups, such as hydroxyl and methyl groups, are strategically introduced onto the decalin core.

-

Coupling with the Coumarin Moiety: The sesquiterpene portion is then coupled with the coumarin moiety, typically 7-hydroxycoumarin (umbelliferone), through an ether linkage. This is often achieved via a Mitsunobu reaction.[4]

-

Final Modifications: The final steps may involve deprotection of protecting groups and other modifications to yield the target molecule.

Visualizations

Formation of this compound

The following diagram illustrates the esterification reaction between Colladonin and angelic acid to form this compound.

Caption: Logical diagram of the esterification of Colladonin.

Potential Signaling Pathway Modulation

Sesquiterpene lactones, which are structurally related to sesquiterpene coumarins, are known to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[6][7] One of the most important of these is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation. The diagram below illustrates a simplified representation of the NF-κB signaling pathway and the putative inhibitory role of sesquiterpene compounds.

Caption: Simplified NF-κB signaling and potential inhibition.

The α-methylene-γ-lactone group present in many sesquiterpene lactones is known to be a key pharmacophore responsible for their biological activity, acting as a Michael acceptor that can covalently bind to nucleophilic residues in proteins, such as cysteine residues in the IKK complex, thereby inhibiting the NF-κB pathway.[6] While Colladonin itself does not possess a lactone ring, its derivatives and related compounds from the Ferula genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[8] Further research is warranted to determine if this compound shares these properties and to elucidate its precise mechanism of action.

References

- 1. Angelic acid - Wikipedia [en.wikipedia.org]

- 2. Colladonin | C24H30O4 | CID 375430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction of sesquiterpene coumarin conferone [bio-protocol.org]

- 4. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation by Hydrogen Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

The Sesquiterpene Coumarin Colladonin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin that has garnered significant interest within the scientific community for its notable cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the known natural sources of Colladonin, detailed protocols for its extraction and isolation, and an examination of its biological activity, with a focus on the signaling pathways implicated in its cytotoxic effects. It is important to note that while the query specified "Colladonin angelate," the available scientific literature predominantly refers to "Colladonin." A related compound, 8′-epi-kayserin B angelate, has been isolated from the same source as Colladonin, suggesting a potential for related structures, though Colladonin itself is not typically described as an angelate ester. This guide will focus on the well-characterized Colladonin.

Natural Sources and Quantitative Data

Colladonin has been isolated from various species within the genus Ferula, which belongs to the Apiaceae family. These plants are primarily found in the Mediterranean region and Central Asia[1][2]. The roots of these plants are a particularly rich source of this bioactive compound.

While precise yields of pure Colladonin from plant material are not consistently reported across the literature, the following table summarizes the known plant sources and available quantitative data regarding extract yields and the cytotoxic activity of Colladonin.

| Plant Species | Part Used | Solvent Extract Yield | Colladonin IC50 Values (μM) | Reference |

| Ferula caspica M. Bieb. | Roots | Dichloromethane: 7.7% | COLO 205: 10.28, K-562: 22.82, MCF-7: 43.69 | [3][4] |

| Ferula turcica | Roots | Dichloromethane (maceration & Soxhlet) | UO31 (kidney cancer): 0.75, KM12 (colon cancer): 2.5 | [5] |

| Ferula assa-foetida L. | Not Specified | Not Specified | Not Specified | [1] |

| Ferula sinkiangensis K.M.Shen | Resin, Seeds | Not Specified | Not Specified | [1] |

| Ferula foetida (Bunge) Regel | Not Specified | Not Specified | Not Specified | [1] |

| Ferula sinaica L. | Not Specified | Not Specified | Not Specified | [1] |

| Ferula tunetana POM | Not Specified | Not Specified | Not Specified | [1] |

| Ferula campestris (Besser) Grecescu | Not Specified | Not Specified | Not Specified | [1] |

| Ferula narthex Bioss | Not Specified | Chloroform fraction from methanolic extract | PC3 (prostate cancer): 14.074 (μg/mL) | [6] |

Experimental Protocols: Isolation of Colladonin

The isolation of Colladonin typically involves solvent extraction of the dried and powdered plant material, followed by chromatographic separation. The following protocols are synthesized from methodologies reported in the literature.

Protocol 1: Bioactivity-Guided Isolation from Ferula caspica[3]

-

Plant Material Preparation: Air-dry the roots of Ferula caspica and grind them into a fine powder.

-

Extraction:

-

Extract the powdered roots (e.g., 725 g) with dichloromethane (DCM) to yield a crude extract (e.g., 56.1 g, 7.7% yield).

-

A subsequent extraction with methanol can also be performed to isolate more polar compounds, though Colladonin is typically found in the DCM extract.

-

-

Chromatographic Fractionation:

-

Subject the DCM extract (e.g., 26.7 g) to silica gel column chromatography (e.g., 57 x 7 cm column, 0.04–0.5 mm particle size).

-

Elute the column with a solvent gradient of increasing polarity, for example, a hexane:ethyl acetate mixture (from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions containing Colladonin to further chromatographic techniques. This may include:

-

Sephadex LH-20 column chromatography.

-

Reversed-phase (RP-18) flash chromatography.

-

Preparative Thin Layer Chromatography (prep. TLC).

-

-

-

Structure Elucidation: The structure of the isolated Colladonin is confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Protocol 2: Isolation from Ferula narthex[6]

-

Extraction:

-

Macerate the plant material in methanol at room temperature for 14 days with daily shaking.

-

Filter and concentrate the extract under vacuum at a low temperature (45°C).

-

-

Solvent Partitioning:

-

Partition the crude methanolic extract successively with n-hexane, chloroform, ethyl acetate, and butanol.

-

-

Column Chromatography:

-

Load the chloroform fraction onto a silica gel column.

-

Elute with an increasing polarity gradient of n-hexane/ethyl acetate.

-

Fractions containing compounds of interest can be further purified by repeated column chromatography.

-

Signaling Pathways and Biological Activity

The cytotoxic effects of Colladonin and related sesquiterpene coumarins from Ferula species are primarily attributed to the induction of apoptosis in cancer cells. The underlying mechanism involves the modulation of key signaling pathways that regulate programmed cell death.

Apoptosis Induction Pathway

Sesquiterpene coumarins, including those isolated alongside Colladonin, have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the suppression of anti-apoptotic proteins like Bcl-xL and the activation of initiator and executioner caspases.[7]

Experimental Workflow for Bioactivity-Guided Isolation

The process of identifying and isolating bioactive compounds like Colladonin from a natural source is a systematic process known as bioactivity-guided fractionation.

References

- 1. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

The Biosynthesis of Colladonin Angelate in Ferula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colladonin angelate, a prominent sesquiterpene coumarin found in various Ferula species, has garnered significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating knowledge of terpenoid, phenylpropanoid, and amino acid metabolism. Detailed experimental protocols for the extraction, isolation, and quantification of this class of compounds are presented, alongside a summary of its occurrence. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and plant biotechnology.

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, among which sesquiterpene coumarins are a characteristic and significant class.[1] These compounds are hybrid molecules consisting of a sesquiterpene moiety linked to a coumarin nucleus. This compound is a notable example, featuring a drimane-type sesquiterpene skeleton esterified with angelic acid. Understanding its biosynthesis is crucial for the potential biotechnological production and optimization of this and related compounds for therapeutic applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that converges three major metabolic pathways: the shikimate and phenylpropanoid pathways for the coumarin core, the mevalonate (MVA) and/or methylerythritol phosphate (MEP) pathways for the sesquiterpene skeleton, and the amino acid catabolism pathway for the angelate moiety.

Formation of the Umbelliferone Core

The coumarin moiety of this compound is umbelliferone (7-hydroxycoumarin), which is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway.[2][3]

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.

-

Step 3: Ortho-hydroxylation and Lactonization. p-Coumaric acid undergoes ortho-hydroxylation at the C2 position, a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , leading to the formation of 2,4-dihydroxy-cinnamic acid. This intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form umbelliferone.[3][4]

Biosynthesis of the Sesquiterpene Precursor: Farnesyl Pyrophosphate (FPP)

The C15 sesquiterpene backbone originates from the isoprenoid pathway. Plants utilize two independent pathways for the synthesis of the basic five-carbon isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

-

IPP and DMAPP Synthesis: The MVA pathway starts from acetyl-CoA, while the MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate.

-

Formation of FPP: Two molecules of IPP and one molecule of DMAPP are sequentially condensed by Farnesyl Pyrophosphate Synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

Prenylation of Umbelliferone

The first committed step in the formation of sesquiterpene coumarins is the attachment of the farnesyl moiety from FPP to the umbelliferone core.

-

Enzyme: This reaction is catalyzed by a prenyltransferase , specifically a farnesyltransferase.

-

Mechanism: The enzyme facilitates the O-alkylation of the 7-hydroxyl group of umbelliferone with FPP, resulting in the formation of umbelliprenin (7-O-farnesylumbelliferone).[5][6]

Cyclization to the Colladonin Skeleton

This is a crucial and complex step involving the cyclization of the farnesyl chain of umbelliprenin to form the characteristic bicyclic drimane sesquiterpene skeleton of colladonin. While the specific enzymes in Ferula have not been fully characterized, the mechanism is proposed to proceed through a series of carbocation-driven reactions, initiated by a terpene cyclase (drimane sesquiterpene synthase).[2][3][7]

-

Initiation: The reaction is likely initiated by the protonation of the terminal double bond of the farnesyl moiety.

-

Carbocation Cascade: This leads to a cascade of cyclizations and potential hydride and methyl shifts to form the stable drimane cation.

-

Termination: The reaction is terminated by the quenching of the carbocation, likely by a water molecule, to introduce a hydroxyl group, or by deprotonation to form a double bond, leading to the formation of the colladonin aglycone.

Biosynthesis of the Angelate Moiety

The angelic acid portion of this compound is derived from the branched-chain amino acid L-isoleucine.[8]

-

Initial Steps: The biosynthesis proceeds through the catabolic pathway of L-isoleucine, involving transamination and oxidative decarboxylation to yield 2-methylbutanoyl-CoA.

-

Formation of Angeloyl-CoA: Subsequent enzymatic steps, likely involving dehydrogenation, lead to the formation of tiglyl-CoA, which is then isomerized to angeloyl-CoA. Angeloyl-CoA serves as the activated acyl donor for the final esterification step.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the hydroxyl group on the colladonin skeleton with angeloyl-CoA.

-

Enzyme: This reaction is catalyzed by an acyltransferase , which facilitates the transfer of the angeloyl group from angeloyl-CoA to the colladonin aglycone.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Ferula species.

Quantitative Data

Currently, there is a lack of comprehensive studies reporting the specific yield or concentration of this compound in various Ferula species and their different organs. However, qualitative analyses have identified its presence in several species, including Ferula sinkiangensis and Ferula caspica.[9] The abundance of sesquiterpene coumarins, in general, is known to vary depending on the species, geographical location, developmental stage of the plant, and environmental conditions.[10]

| Compound Class | Ferula Species | Tissue | Quantitative Data | Reference |

| Sesquiterpene Coumarins | Ferula spp. | Roots, Rhizomes, Gum-resin | Variable, species and condition dependent | [5][10] |

| This compound | F. sinkiangensis, F. caspica | Roots, Resin | Presence confirmed, quantitative data not widely available | [9] |

Experimental Protocols

Extraction and Isolation of Sesquiterpene Coumarins

The following is a generalized protocol for the extraction and isolation of sesquiterpene coumarins, including this compound, from Ferula species.

-

Plant Material: Dried and powdered roots, rhizomes, or resin of the selected Ferula species.

-

Extraction:

-

Macerate the plant material with a non-polar solvent such as hexane or dichloromethane at room temperature for 24-48 hours. This step is effective in extracting the lipophilic sesquiterpene coumarins.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

For a broader range of compounds, sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) can be performed.

-

-

Isolation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the fractions.

-

Fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield pure this compound.[9][11]

-

Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

-

Detection: The UV detector is set at a wavelength where coumarins exhibit strong absorbance, typically around 320-330 nm.

-

Quantification:

-

A calibration curve is constructed using a pure standard of this compound at various known concentrations.

-

The peak area of this compound in the sample chromatogram is integrated.

-

The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

-

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[12]

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural elucidation.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.[9][14]

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) [frontiersin.org]

- 11. Sesquiterpene coumarins from Ferula fukanensis and nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of Colladonin Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Colladonin angelate, a sesquiterpene coumarin. For the purposes of this guide, we will focus on the detailed analysis of 8′-epi-kayserin B angelate, a closely related and well-characterized analogue. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) Spectroscopy.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 8′-epi-kayserin B angelate, organized for clarity and detailed analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the molecular formula of 8′-epi-kayserin B angelate.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₀O₇ |

| Ionization Mode | Positive |

| Observed m/z | 535.2656 [M+Na]⁺ |

| Calculated m/z | 535.2672 for C₃₀H₄₀O₇Na |

Table 1: High-Resolution Mass Spectrometry data for 8′-epi-kayserin B angelate.

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.29 | d | 9.5 |

| 4 | 7.62 | d | 9.5 |

| 5 | 6.84 | s | |

| 8 | 6.91 | s | |

| 1' | 1.85 | m | |

| 2' | 2.05 | m | |

| 3' | 5.08 | t | 7.0 |

| 5' | 1.62 | s | |

| 6' | 5.08 | t | 7.0 |

| 7' | 2.05 | m | |

| 8' | 4.88 | d | 10.0 |

| 10' | 1.62 | s | |

| 11' | 1.62 | s | |

| 12' | 1.05 | s | |

| 13' | 0.85 | s | |

| 14' | 0.82 | s | |

| 15' | 0.88 | s | |

| 2'' | 6.10 | 7.0, 1.5 | |

| 3'' | 1.98 | dq | 7.0, 1.5 |

| 4'' | 1.90 | qd | 1.5, 1.5 |

Table 2: ¹H NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

¹³C NMR (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 2 | 161.5 |

| 3 | 113.9 |

| 4 | 143.4 |

| 4a | 112.9 |

| 5 | 107.9 |

| 6 | 146.4 |

| 7 | 151.6 |

| 8 | 100.8 |

| 8a | 156.4 |

| 1' | 39.5 |

| 2' | 18.2 |

| 3' | 123.4 |

| 4' | 135.2 |

| 5' | 17.0 |

| 6' | 39.7 |

| 7' | 25.9 |

| 8' | 78.8 |

| 9' | 56.5 |

| 10' | 37.1 |

| 11' | 21.7 |

| 12' | 33.3 |

| 13' | 21.7 |

| 14' | 16.0 |

| 15' | 16.0 |

| 1'' | 167.5 |

| 2'' | 127.8 |

| 3'' | 138.8 |

| 4'' | 15.8 |

| 5'' | 20.5 |

Table 3: ¹³C NMR Spectroscopic Data for 8′-epi-kayserin B angelate.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretching (alkane) |

| ~1750-1700 | C=O stretching (α,β-unsaturated lactone) |

| ~1600, ~1500, ~1450 | C=C stretching (aromatic) |

| ~1250-1000 | C-O stretching (ether and ester) |

Table 4: Expected Infrared (IR) Absorption Bands for a Sesquiterpene Coumarin.

Experimental Protocols

The isolation and characterization of 8′-epi-kayserin B angelate involved a multi-step process.

The dichloromethane extract of the roots of Ferula caspica was subjected to bioactivity-directed fractionation.[1]

-

Extraction: The dried and powdered roots were extracted with dichloromethane.

-

Fractionation: The crude extract was fractionated using silica gel column chromatography.

-

Purification: The active fractions were further purified using a combination of Sephadex LH-20 column chromatography, RP-18 flash chromatography, and preparative Thin Layer Chromatography (TLC) to yield the pure compound.[1]

The structure of the isolated compound was determined using a suite of spectroscopic techniques.[1]

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-QTOF mass spectrometer.

-

IR Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Colladonin Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Colladonin angelate, a sesquiterpene coumarin of significant interest in phytochemical and pharmacological research. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the closely related and structurally similar compound, 8'-epi-kayserin B angelate, to infer its characteristics. All data derived from related compounds are explicitly noted.

Chemical Identity and Structure

This compound belongs to the class of sesquiterpene coumarins, natural products characterized by a C15 sesquiterpene moiety linked to a coumarin core. The angelate ester functional group is a key structural feature influencing its biological activity.

Table 1: Chemical and Physical Properties of a this compound Analogue (8'-epi-kayserin B angelate)

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₀O₇ | [1] |

| Molecular Weight | 512.64 g/mol | Calculated |

| Appearance | White amorphous powder | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in dichloromethane and chloroform. General coumarins are soluble in ethanol and slightly soluble in water. | [1][2] |

| Optical Rotation | [α]D²¹: -66.56 (c, 3.38 mg/mL, CH₂Cl₂) | [1] |

Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for 8'-epi-kayserin B angelate.

Table 2: Spectroscopic Data for 8'-epi-kayserin B angelate

| Technique | Key Data | Source |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): Relevant peaks for the coumarin, sesquiterpene, and angelate moieties. | [1] |

| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): Characteristic chemical shifts for carbonyls, aromatic carbons, and aliphatic carbons. | [1] |

| HRESIMS | m/z 535.2656 [M + Na]⁺ (calcd. for C₃₀H₄₀O₇Na, 535.2672) | [1] |

| UV (MeOH) | λₘₐₓ (log ε) nm: 203 (4.00), 221 (sh) (3.41), 290 (sh) (3.34), 317 (3.66), 342 (sh) (3.22), 366 (3.16), 385 (sh) (2.94) | [1] |

| IR νₘₐₓ (NaCl) cm⁻¹ | 3506, 2917, 2849, 1725, 1611, 1577, 1539, 1512, 1465, 1383, 1353, 1278, 1232, 1198, 1126, 1061, 931, 835, 721, 635, 582, 526 | [1] |

Experimental Protocols

The isolation and characterization of this compound and similar sesquiterpene coumarins from their natural sources, typically plants of the Ferula genus, follow a standardized workflow.

Isolation and Purification Workflow

The general procedure for isolating sesquiterpene coumarins from plant material is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction : The air-dried and powdered plant material (e.g., roots) is extracted with a suitable organic solvent, such as dichloromethane or methanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.[3]

-

Fractionation : The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[3]

-

Purification : The fractions obtained are further purified using a combination of chromatographic techniques. Sephadex LH-20 column chromatography is effective for removing pigments and other impurities. Reversed-phase (RP-18) flash chromatography and preparative thin-layer chromatography (TLC) are employed to isolate the pure compounds.[3]

Structure Elucidation

The chemical structure of the isolated compound is determined using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity of atoms and the relative stereochemistry of the molecule.[3]

-

High-Resolution Mass Spectrometry (HRMS) : This technique provides the accurate mass of the molecule, which allows for the determination of its molecular formula.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyls, carbonyls, and double bonds.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the coumarin lactone, the sesquiterpene backbone with its double bonds and stereocenters, and the angelate ester. The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The double bonds in the sesquiterpene moiety can undergo addition reactions.

Signaling Pathways

Sesquiterpene coumarins, including Colladonin, are known to exhibit significant biological activities, most notably cytotoxic effects against various cancer cell lines. The primary mechanism of this cytotoxicity is the induction of apoptosis.

Apoptosis Induction Pathway

The available evidence suggests that Colladonin and related compounds induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1][4][5] This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Pathway Description:

-

Initiation : this compound is believed to initiate apoptosis by modulating the balance of the Bcl-2 family of proteins. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax.[1][4]

-

Mitochondrial Disruption : The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the loss of the mitochondrial membrane potential.[4][5]

-

Cytochrome c Release : This disruption results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[4]

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[5]

-

Execution of Apoptosis : Caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

This guide provides a foundational understanding of the physical and chemical properties of this compound for researchers and professionals in drug development. Further experimental studies are warranted to fully characterize this promising natural product.

References

- 1. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Colladonin and Related Sesquiterpene Coumarins

Audience: Researchers, scientists, and drug development professionals.

Abstract: Colladonin, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines. While its precise molecular mechanisms are still under investigation, its structural characteristics and observed biological activities suggest potential interactions with key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This document explores the known biological effects of Colladonin and hypothesizes its potential therapeutic targets, focusing on the NF-κB and STAT3 signaling cascades, which are critical regulators of tumorigenesis. This guide provides a comprehensive overview of the available data, detailed experimental methodologies for assessing its activity, and visual representations of the targeted pathways to facilitate further research and drug development efforts.

Introduction to Colladonin

Colladonin is a naturally occurring sesquiterpene coumarin found in various Ferula species.[1][2][3] Sesquiterpenes from this genus are recognized for their diverse and potent biological properties, including anti-inflammatory, cytotoxic, and anti-tumor effects.[2][4] Colladonin's structure, which combines a sesquiterpene moiety with a coumarin core, makes it a compelling candidate for drug discovery, particularly in oncology. Its demonstrated cytotoxicity against colon, leukemia, and breast cancer cell lines underscores its potential as a lead compound for novel anticancer agents.[3]

Known Biological Activity: Cytotoxicity

The primary biological activity reported for Colladonin is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, highlighting its potency and selectivity.

Table 1: Cytotoxic Activity of Colladonin against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| COLO 205 | Colon Cancer | 10.28 | [3] |

| COLO 205 | Colon Cancer | 19 | [1] |

| COLO 205 | Colon Cancer | 35.9 | [1][3] |

| K-562 | Leukemia | 22.82 | [3] |

| MCF-7 | Breast Cancer | 43.69 | [3] |

| HCT116 | Colon Cancer | 15.1 | [1] |

| HT-29 | Colon Cancer | 13.3 | [1] |

| KM12 | Colon Cancer | 2.5 | [1] |

| Jurkat | Leukemia | 20 | [3] |

Potential Therapeutic Target: The NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5][6][7][8] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.[7] Related natural products from the Ferula genus are known to inhibit inflammatory mediators like iNOS and COX-2, which are downstream of NF-κB.[2][4] This suggests that Colladonin may exert its effects by modulating this critical pathway.

A potential mechanism for Colladonin is the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα.[5][8] This would, in turn, sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

Caption: Hypothesized inhibition of the canonical NF-κB pathway by Colladonin.

Potential Therapeutic Target: The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is persistently activated in a wide variety of cancers.[9][10] STAT3 activation promotes cell proliferation, survival, invasion, and angiogenesis, making it an attractive target for cancer therapy.[11][12] The pathway is typically initiated by cytokines or growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs).[9][10] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.[10][11]

Colladonin could potentially interfere with this pathway by inhibiting the upstream kinases (e.g., JAKs or Src) or by directly preventing STAT3 phosphorylation, dimerization, or DNA binding.

Caption: Hypothesized inhibition of the JAK-STAT3 signaling pathway by Colladonin.

Experimental Protocols

To validate the hypothesized mechanisms of action for Colladonin, the following experimental workflows can be employed.

Western Blotting for Signaling Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB and STAT3 pathways (e.g., IκBα, STAT3) following treatment with Colladonin.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., COLO 205, K-562) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of Colladonin (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). For pathway activation, stimulate with an appropriate agonist (e.g., 20 ng/mL TNF-α for NF-κB; 50 ng/mL IL-6 for STAT3) for 15-30 minutes before harvesting.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-IκBα, anti-IκBα, β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[13]

Caption: Standard workflow for Western Blot analysis.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with Colladonin for 1-2 hours, followed by stimulation with TNF-α (20 ng/mL) for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

Colladonin has demonstrated promising cytotoxic activity against several cancer cell lines. Based on the known roles of key signaling pathways in cancer and the activities of related compounds, this guide posits that the NF-κB and STAT3 pathways are potential therapeutic targets for Colladonin.

Future research should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, drug affinity responsive target stability (DARTS), or cellular thermal shift assay (CETSA) to identify the direct binding partners of Colladonin.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of Colladonin in preclinical animal models of human cancers.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing Colladonin analogs to optimize potency and drug-like properties.

Validating these hypothesized targets and pursuing further preclinical development will be crucial in determining the ultimate therapeutic potential of Colladonin as a novel anticancer agent.

References

- 1. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Colladonin and Related Angelate Esters for Drug Development Professionals

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin, a class of secondary metabolites known for their structural diversity and significant biological activities.[1][2] These compounds are predominantly found in plants of the Ferula genus (Apiaceae family) and are characterized by a structure that combines a sesquiterpene moiety with a coumarin group.[1][3] Angelate esters, including those related to Colladonin, represent a specific structural modification where an angelic acid is esterified to the core molecule. Esterification is a critical strategy in medicinal chemistry for developing prodrugs to enhance solubility, bioavailability, and controlled release.[4][5] This technical guide provides a comprehensive review of Colladonin and related angelate esters, focusing on their chemical properties, synthesis, biological activities, and underlying molecular mechanisms to support research and drug development efforts.

Physicochemical Properties of Colladonin

Colladonin's molecular structure underpins its biological activity. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₄ | [6][7] |

| Molecular Weight | 382.5 g/mol | [6] |

| IUPAC Name | 7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one | [6] |

| CAS Number | 100785-98-6 | [6] |

| XLogP3 (Lipophilicity) | 4.9 | [6] |

Isolation and Synthesis

Bioactivity-Guided Isolation

Colladonin and its derivatives are typically isolated from the roots of Ferula species, such as Ferula caspica.[8][9] The process is often guided by bioactivity screening, where crude extracts are tested for desired biological effects, such as cytotoxicity against cancer cell lines.

The general workflow for isolation is as follows:

-

Extraction : The plant material (e.g., roots) is extracted with solvents of varying polarity, such as dichloromethane and methanol. Cytotoxic compounds like Colladonin are typically found in the less polar dichloromethane extract.[8]

-

Fractionation : The active extract is subjected to various chromatographic techniques to separate its components. These methods include Sephadex LH-20 column chromatography, reverse-phase (RP-18) flash chromatography, and preparative thin-layer chromatography (TLC).[9]

-

Structure Elucidation : The chemical structures of the isolated pure compounds are determined using extensive spectroscopic analysis, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC, NOESY), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), and UV spectroscopy.[8]

Total Synthesis

The total synthesis of Colladonin derivatives has been achieved, providing a pathway to produce these molecules in the laboratory and create novel analogs. A key transformation in the synthesis of 14-hydroxy-colladonin involves the coupling of a sesquiterpene fragment with the coumarin moiety.[10]

A critical step in one reported synthetic route is the Mitsunobu reaction, which smoothly connects a primary hydroxyl group on the sesquiterpene backbone with 7-hydroxycoumarin (umbelliferone).[10] This modular approach allows for the synthesis of various derivatives by modifying either the sesquiterpene or the coumarin starting materials.

Biological Activities of Colladonin and Derivatives

Colladonin has demonstrated significant cytotoxic activity against a panel of human colorectal cancer cell lines. However, reported IC₅₀ values can vary between studies.[8]

| Cell Line (Colorectal Cancer) | IC₅₀ (µM) - Study 1 | IC₅₀ (µM) - Study 2 |

| HCT116 | 15.1 | 47.4 |

| HT-29 | 13.3 | - |

| KM12 | 2.5 | - |

| COLO 205 | 19.0 | 35.9 |

Source: Data compiled from multiple studies.[8]

Related Angelate Esters

During the isolation of Colladonin from Ferula caspica, other structurally similar compounds were identified, including 8′-epi-kayserin B angelate .[9] This compound, which features an angelate ester moiety, showed moderate cytotoxic activity, though generally weaker than Colladonin against COLO 205 and K-562 cancer cell lines.[9] The presence of naturally occurring angelate esters highlights a biosynthetic strategy for structural diversification. In drug development, ester groups are often introduced to create prodrugs with improved pharmacokinetic properties.[11]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated directly by Colladonin are not fully elucidated, studies on other cytotoxic sesquiterpene derivatives isolated from the same source provide strong indications of its mechanism. The most potent related compounds from Ferula caspica were found to induce apoptosis by activating caspases-3, -8, and -9, and by suppressing the anti-apoptotic protein Bcl-xL.[8]

This suggests that Colladonin and its relatives likely exert their cytotoxic effects by triggering both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Caspase-9 activation is a hallmark of the intrinsic pathway, which is regulated by the Bcl-2 family of proteins (including Bcl-xL).

-

Caspase-8 activation is the primary initiator of the extrinsic pathway.

-

Both pathways converge on the activation of Caspase-3 , the executioner caspase that ultimately leads to cell death.

Experimental Protocols

General Protocol for Cytotoxicity Assay (e.g., SRB Assay)

-

Cell Plating : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The isolated compounds (e.g., Colladonin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. Control wells receive medium with DMSO only.

-

Incubation : Plates are incubated for a fixed period (e.g., 48-72 hours).

-

Cell Fixation : The supernatant is discarded, and cells are fixed to the plate using a solution like 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining : Plates are washed with water and air-dried. Cells are stained with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing : Unbound dye is removed by washing with 1% acetic acid. Plates are air-dried.

-

Quantification : The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Protocol for Structure Elucidation

Structure determination of isolated compounds like Colladonin relies on a combination of spectroscopic techniques.[8]

-

Mass Spectrometry (HR-ESI-MS) : Used to determine the exact mass and molecular formula of the compound.

-

¹H-NMR Spectroscopy : Provides information on the number, type, and connectivity of protons in the molecule.

-

¹³C-NMR Spectroscopy : Identifies the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D-NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbon atoms they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry of the molecule.

-

Conclusion and Future Directions

Colladonin and related angelate esters are promising natural products with potent cytotoxic activities. Their mechanism of action appears to be linked to the induction of apoptosis through the activation of caspase cascades and inhibition of anti-apoptotic proteins like Bcl-xL. The modular nature of their synthesis offers opportunities for medicinal chemists to generate novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Confirming the specific molecular targets and signaling pathways of Colladonin.

-

Investigating the structure-activity relationship (SAR) to understand the role of the sesquiterpene core, the coumarin moiety, and ester modifications.

-

Conducting in vivo studies to evaluate the efficacy and safety of these compounds in preclinical cancer models.

This comprehensive understanding will be crucial for advancing Colladonin and related compounds as potential leads in the development of new anticancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Colladonin | C24H30O4 | CID 375430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) | MDPI [mdpi.com]

- 10. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Colladonin Angelate and Related Sesquiterpenoid Coumarins from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoid coumarins, a class of natural products predominantly found in plants of the Ferula genus, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These compounds have demonstrated cytotoxic, anti-neuroinflammatory, and monoamine oxidase inhibitory properties, making them promising candidates for drug discovery and development. Colladonin is a notable example of a sesquiterpenoid coumarin isolated from various Ferula species. While "Colladonin angelate" is not a commonly reported compound in scientific literature, the isolation of colladonin and other related sesquiterpenoid angelates from Ferula provides a clear methodological blueprint.

This document provides a comprehensive guide for the isolation and purification of colladonin and its potential angelate derivatives from plant material, primarily focusing on species from the Ferula genus. The protocols described herein are based on established methodologies and are intended to be adaptable for the isolation of structurally similar compounds.

Data Presentation

The following table summarizes the isolation of colladonin and other relevant sesquiterpenoid coumarins from various Ferula species, highlighting the extraction and purification methods employed.

| Compound Name | Plant Source | Plant Part | Initial Extraction Solvent | Primary Purification Technique | Secondary Purification Techniques | Reference |

| Colladonin | Ferula caspica M. Bieb. | Roots | Dichloromethane | Silica Gel Column Chromatography | Sephadex LH-20, RP-18 Flash Chromatography, Prep. TLC | [1] |

| 8′-epi-kayserin B angelate | Ferula caspica M. Bieb. | Roots | Dichloromethane | Silica Gel Column Chromatography | Sephadex LH-20, RP-18 Flash Chromatography, Prep. TLC | [1] |

| Karatavicinol | Ferula assa-foetida | Oleo-gum-resin | Not Specified | Chromatographic Fractionation | Semi-preparative HPLC | [2] |

| Farnesiferol C | Ferula assa-foetida | Oleo-gum-resin | Not Specified | Chromatographic Fractionation | Semi-preparative HPLC | [2] |

| Various Sesquiterpenoid Coumarins | Ferula sinkiangensis | Resin | 95% Ethanol | Not Specified (Low Polarity Fraction) | Not Specified | [3] |

| Galbanic Acid | Ferula assa-foetida | Oleo-gum-resin | Hexane | Normal Open and Preparative Column Chromatography | HPLC |

Experimental Protocols

The following protocols outline a general yet detailed procedure for the isolation of colladonin and related sesquiterpenoid coumarins from Ferula plant material.

Plant Material Collection and Preparation

-

Collection: Collect the roots or oleo-gum-resin of the target Ferula species. Proper botanical identification is crucial to ensure the correct plant source.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Dichloromethane is an effective solvent for the initial extraction of sesquiterpenoid coumarins[1]. Alternatively, hexane can be used.

-

Maceration:

-

Soak the powdered plant material in dichloromethane (or hexane) at a solid-to-solvent ratio of 1:5 (w/v) in a large container.

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

-

-

Solvent Evaporation:

-

Combine the filtrates from all extractions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure compounds.

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Combine fractions with similar TLC profiles.

-

Column Preparation: Swell Sephadex LH-20 in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) and pack it into a column.

-

Sample Application: Dissolve the combined fractions from the silica gel column in a minimal amount of the mobile phase and apply it to the Sephadex column.

-

Elution: Elute the column with the same solvent system used for packing. This step separates compounds based on their molecular size.

-

Fraction Analysis: Monitor the eluted fractions by TLC to identify those containing the target compounds.

-

Column and Solvent System: Utilize a C18 (RP-18) column. The mobile phase is typically a gradient of water and methanol or acetonitrile.

-

Sample Injection: Dissolve the partially purified fraction in the mobile phase and inject it into the chromatography system.

-

Elution and Detection: Elute the column with the chosen solvent gradient. Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Peak Collection: Collect the fractions corresponding to the desired peaks.

-

Purity Assessment: Analyze the purity of the isolated compound using analytical HPLC.

Structure Elucidation

The chemical structure of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

References

- 1. Comprehensive analysis of different solvent extracts of Ferula communis L. fruit reveals phenolic compounds and their b… [ouci.dntb.gov.ua]

- 2. Activity-guided isolation of sesquiterpene coumarins from Ferula assa-foetida as monoamine oxidase inhibitors: Investigation on their therapeutic implications in a mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note and Protocol: Synthesis of Colladonin Angelate from Colladonin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Colladonin angelate from Colladonin. This procedure is based on established principles of esterification and acylation reactions, providing a robust method for researchers in natural product synthesis and drug development.

Introduction

Colladonin is a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, which belongs to the Apiaceae family.[1] Sesquiterpene coumarins are a class of secondary metabolites known for their diverse and significant biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Colladonin itself has demonstrated notable cytotoxic activity against various cancer cell lines.[5]

The structural modification of natural products is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The addition of an angelate ester group to a molecule can influence its biological activity, as seen in numerous natural products where this moiety is present.[6][7] Angelic acid is a monocarboxylic unsaturated organic acid, and its esters are active components in various herbal medicines.[6]

This application note details a proposed synthetic route for the preparation of this compound from Colladonin, a process that involves the esterification of the hydroxyl group on the sesquiterpene moiety of Colladonin with angelic acid. This transformation allows for the exploration of the structure-activity relationship of Colladonin derivatives.

Proposed Synthesis of this compound

The synthesis of this compound from Colladonin is achieved through an esterification reaction. A common and effective method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP). This method facilitates the formation of the ester bond under mild conditions, which is crucial for complex natural products like Colladonin that may be sensitive to harsh reagents or high temperatures.

Alternatively, the acylation can be performed using angeloyl chloride. However, the synthesis of angeloyl chloride can be challenging due to the facile isomerization of angelic acid to tiglic acid.[8] Therefore, the DCC/DMAP coupling method is recommended for its reliability and milder reaction conditions.

2.1. Chemical Structures

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Colladonin | C₂₄H₃₀O₄ | 382.50[9] |

| Angelic Acid | C₅H₈O₂ | 100.12 |

| This compound | C₂₉H₃₆O₅ | 464.60 |

2.2. Proposed Reaction Scheme

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

-

Colladonin (Starting Material)

-

Angelic Acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.2. Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Colladonin (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the solution, add angelic acid (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of a new, less polar spot corresponding to the product should be observed.

-

Work-up:

-

After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

3.3. Purification

-

Column Chromatography: Purify the crude product by silica gel column chromatography.

-